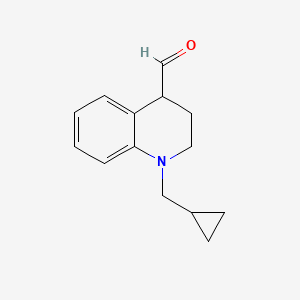![molecular formula C10H15NO2S B11888153 Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate CAS No. 105563-05-1](/img/structure/B11888153.png)
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-thia-3-azaspiro[44]non-2-ene-4-carboxylate is a chemical compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate typically involves a multi-step process. One common method includes the spirocyclization of substrates containing a terminal alkyne moiety. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and 1,5-acyl migration pathway . The reaction conditions often require the presence of a gold catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
- Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride .
- Thia- and thioxo-tetraazaspiro[4.4]nonenones .
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105563-05-1 |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-9(12)8-10(14-7-11-8)5-3-4-6-10/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
IFXAHFYUYVIZST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2(CCCC2)SC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)
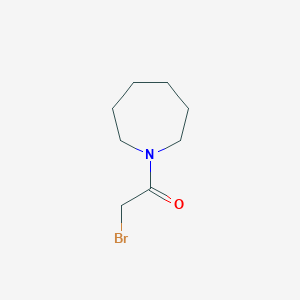
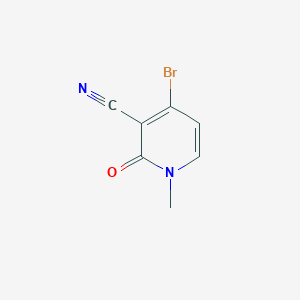
![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)

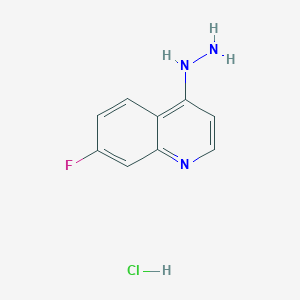


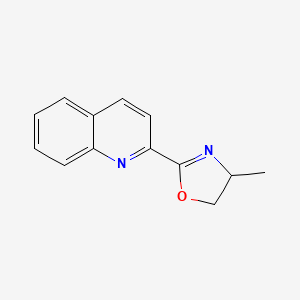
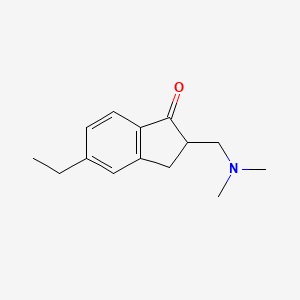
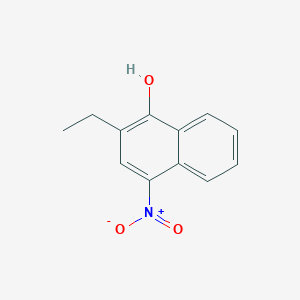
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
